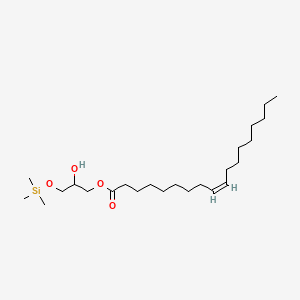
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl oleate backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate typically involves the reaction of oleic acid with 2,3-epoxypropyl trimethylsilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid. The reaction proceeds through the opening of the epoxide ring by the carboxylic acid group of oleic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound is employed in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, while the oleate moiety can interact with lipid membranes and other hydrophobic environments. These interactions facilitate the compound’s role in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Palmitate: Similar in structure but with a palmitate moiety instead of oleate.
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Stearate: Contains a stearate group instead of oleate.
Uniqueness
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate is unique due to its specific combination of a trimethylsilyl group and an oleate backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C24H48O4Si |
|---|---|
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(2-hydroxy-3-trimethylsilyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H48O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)27-21-23(25)22-28-29(2,3)4/h12-13,23,25H,5-11,14-22H2,1-4H3/b13-12- |
Clé InChI |
BEJMTSWKVOHHNE-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


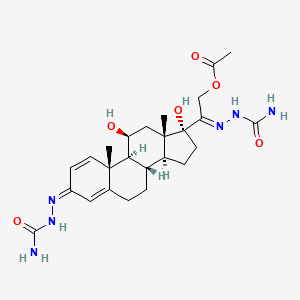
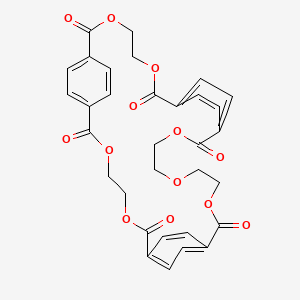
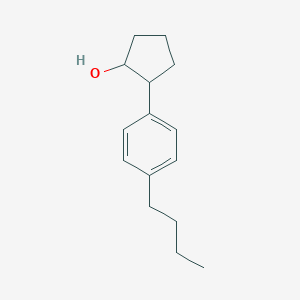
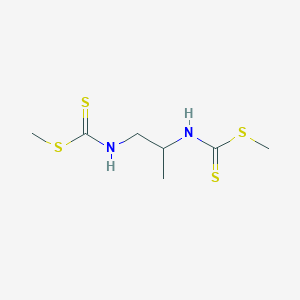
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

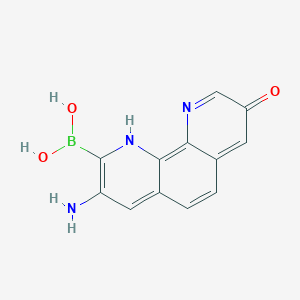

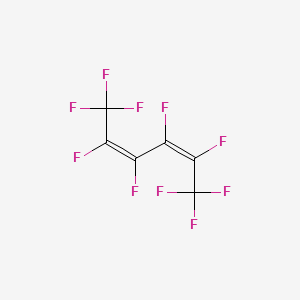
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
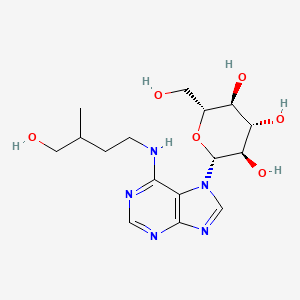
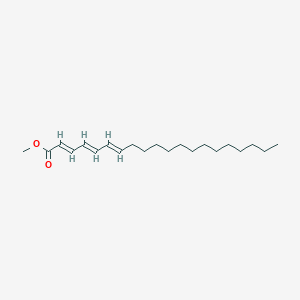
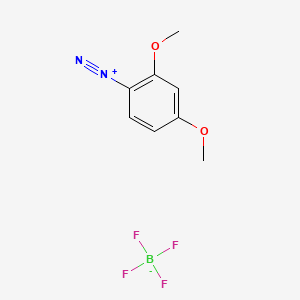
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
